molecular formula C8H7F3N2O B2915296 N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide CAS No. 1261024-32-1

N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide

Cat. No.: B2915296
CAS No.: 1261024-32-1
M. Wt: 204.152
InChI Key: BTDWTBKMILKBJK-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide: is a chemical compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of a trifluorophenyl group, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide typically involves the reaction of 2,3,4-trifluoroaniline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide can undergo oxidation reactions to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N’-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, N’-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the manufacture of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes. The trifluorophenyl group enhances its binding affinity to the active site of the enzyme, leading to inhibition of enzyme activity. This inhibition can disrupt disease pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

  • N’-Hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide
  • N’-Hydroxy-2-(2,4,6-trifluorophenyl)ethanimidamide
  • N’-Hydroxy-2-(3,4,5-trifluorophenyl)ethanimidamide

Comparison: N’-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and inhibitory effects on enzymes, making it a distinct compound with unique applications in research and industry.

Properties

IUPAC Name

N'-hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-5-2-1-4(3-6(12)13-14)7(10)8(5)11/h1-2,14H,3H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDWTBKMILKBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=NO)N)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1C/C(=N/O)/N)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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